C-1027

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

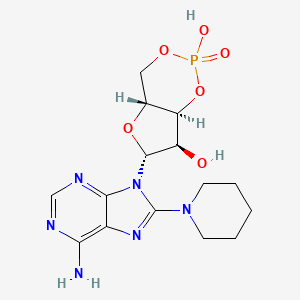

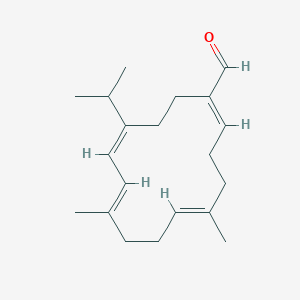

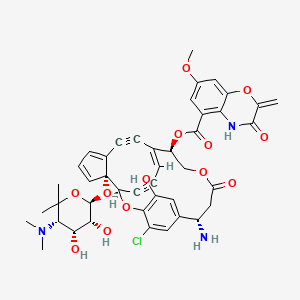

C-1027 is a macrolide. It has a role as a metabolite.

Scientific Research Applications

Biosynthesis and Molecular Architecture

C-1027, a potent antitumor agent, is notable for its unique molecular structure and mechanism of action. The biosynthesis gene cluster of C-1027, identified in Streptomyces globisporus, comprises an iterative type I polyketide synthase, which is distinct from previously known bacterial polyketide synthases. This gene cluster highlights a general polyketide pathway for the biosynthesis of enediyne antibiotics and reveals a convergent strategy for the biosynthesis of the C-1027 chromophore from four building blocks (Liu, Christenson, Standage, & Shen, 2002).

Antitumor Mechanism and Chromophore Interaction

C-1027 is composed of a highly reactive chromophore and an apoprotein. The chromophore is responsible for DNA cleavage, while the apoprotein functions as its carrier. The interaction between these components, particularly the chromophore-mediated abstraction of hydrogens from the apoprotein, plays a crucial role in the antitumor activities of C-1027. A designed engineered C-1027 apoprotein has been shown to decelerate self-decomposition, enhancing stability and potentially improving anticancer efficacy (Usuki, Inoue, Hirama, Tanaka, et al., 2004).

Chromosomal and Telomere Dysfunction

Research on human colon carcinoma cells treated with C-1027 revealed significant chromosomal aberrations and telomere dysfunction. C-1027 induces a higher frequency of chromosome misrejoining compared to ionizing radiation, highlighting its potential as a potent cytotoxic agent. These chromosomal anomalies are not due to increased induction or reduced repair of DNA strand breaks, but rather due to the unique interaction of C-1027 with the genome (McHugh, Gawron, Matsui, & Beerman, 2005).

Apoprotein Structure and Function

The solution structures of the C-1027 apoprotein and its complex with the chromophore have been determined, revealing a hydrophobic pocket that binds the chromophore. This understanding of the apoprotein's structure is essential for grasping how it stabilizes and releases the chromophore, which is crucial for the antitumor activity of C-1027 (Tanaka, Fukuda-Ishisaka, Hirama, & Otani, 2001).

Gene Clustering and Antibiotic Production

Genes essential for the production of C-1027 in Streptomyces globisporus are clustered with the cagA gene, which encodes the C-1027 apoprotein. This clustering is significant for understanding the biosynthesis of C-1027 and offers a foundation for future genetic and biochemical investigations into its production (Liu & Shen, 2000).

properties

Product Name |

C-1027 |

|---|---|

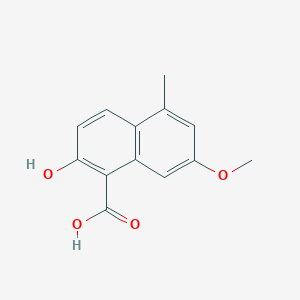

Molecular Formula |

C43H42ClN3O13 |

Molecular Weight |

844.3 g/mol |

IUPAC Name |

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-25-hydroxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3(25),4,6(24),13(23),16,18-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |

InChI |

InChI=1S/C43H42ClN3O13/c1-21-39(52)46-34-26(17-25(54-6)18-30(34)56-21)40(53)57-31-20-55-33(49)19-28(45)23-15-27(44)37(29(48)16-23)58-32-11-7-9-22(31)12-13-24-10-8-14-43(24,32)60-41-36(51)35(50)38(47(4)5)42(2,3)59-41/h8-10,14-18,28,31-32,35-36,38,41,48,50-51H,1,19-20,45H2,2-6H3,(H,46,52)/b22-9+/t28-,31-,32+,35-,36+,38-,41-,43+/m0/s1 |

InChI Key |

DGGZCXUXASNDAC-QQNGCVSVSA-N |

Isomeric SMILES |

CC1([C@H]([C@H]([C@H]([C@@H](O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5Cl)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C |

Canonical SMILES |

CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5Cl)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C |

synonyms |

C 1027 C-1027 C1027 chromophore C1027 chromoprotein lidamycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)